molecular formula C12H16Cl2N2O3S B7846830 3-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride

3-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride

Cat. No.: B7846830
M. Wt: 339.2 g/mol
InChI Key: ZPQRLOIOZHOKJY-UHFFFAOYSA-N
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Description

3-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzoyl chloride group attached to a 4-methylpiperazine ring via a sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride typically involves the reaction of 4-methylpiperazine with benzoyl chloride in the presence of a suitable solvent and under controlled conditions. The reaction is usually carried out at a specific temperature and for a defined duration to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The benzoyl chloride group can be oxidized to form carboxylic acids.

  • Reduction: The sulfonyl group can be reduced to form sulfides.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids

  • Reduction: Sulfides

  • Substitution: Substituted piperazines

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Biology: It is utilized in biological studies to investigate the effects of piperazine derivatives on biological systems. Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways. Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-Methylpiperazine: A structural analog without the benzoyl chloride group.

  • Benzoyl Chloride: A simpler compound without the piperazine ring.

  • Sulfonyl Chlorides: Compounds with similar sulfonyl groups but different attached groups.

Uniqueness: 3-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride is unique due to its combination of the benzoyl chloride group and the 4-methylpiperazine ring, which provides distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)sulfonylbenzoyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S.ClH/c1-14-5-7-15(8-6-14)19(17,18)11-4-2-3-10(9-11)12(13)16;/h2-4,9H,5-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQRLOIOZHOKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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